molecular formula C16H18N2O2 B2562439 N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide CAS No. 2196449-16-6

N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide

Cat. No.: B2562439
CAS No.: 2196449-16-6
M. Wt: 270.332
InChI Key: QVMGRNKKMDKJKV-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis Techniques : This compound has been synthesized through different methods including cyclization processes. For instance, Bu3SnH-mediated aryl radical cyclization of enamide was used to obtain derivatives of this compound, which demonstrates its potential in complex organic synthesis (Ishibashi et al., 2000).
  • Structural Studies : X-ray crystallography and quantum chemical modeling have been employed to determine the structure of derivatives of this compound, revealing their potential in forming stable structures with possible applications in material science and drug design (Davydov et al., 2019).

2. Medicinal Chemistry and Pharmacology

  • Synthesis of Bioactive Molecules : Research has shown that derivatives of this compound can be synthesized for potential medicinal applications. For instance, studies on the synthesis of substituted 1-benzyloctahydroisoquinolines, which can be transformed into N-formylmorphinans, indicate its relevance in the development of therapeutic agents (Meuzelaar et al., 1998).
  • Targeted Drug Design : This compound's derivatives have been used in the synthesis of specific drugs, such as 3-aminomethylquinoline derivatives, showing its utility in the design of compounds with reduced side effects and improved therapeutic profiles (Kasai et al., 2012).

3. Analytical Chemistry

  • Development of Immunoassays : The compound has been used in the synthesis of antigens for the development of specific immunoassays. This indicates its potential in the field of analytical chemistry, particularly in the detection of substances in biological samples (Tochi et al., 2016).

4. Organic Chemistry Research

  • Cyclization Studies : The compound has been involved in studies of cyclization reactions, which are crucial in organic synthesis. These studies provide insights into the mechanisms of such reactions and their applications in synthesizing complex organic molecules (Padwa et al., 2003).

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-15(19)17-13-6-7-14-12(9-13)5-8-16(20)18(14)10-11-3-4-11/h2,6-7,9,11H,1,3-5,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMGRNKKMDKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.